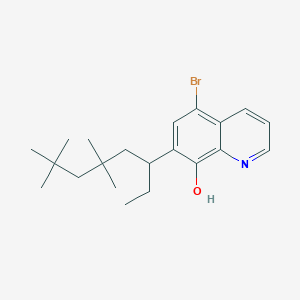![molecular formula C14H13BrO B12885316 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted dibenzofuran derivatives
- Oxidized dibenzofuran compounds
- Reduced ethyl-dibenzofuran derivatives
Aplicaciones Científicas De Investigación
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .
Comparación Con Compuestos Similares
Dibenzofuran: A parent compound with similar aromatic properties but lacks the bromoethyl group.
2,3-Dihydrobenzofuran: A structurally related compound with a simpler furan ring system.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A closely related compound with a different substitution pattern.
Uniqueness: 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromoethyl group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
9-(2-bromoethyl)-2,3-dihydrodibenzofuran |
InChI |
InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2 |
Clave InChI |
TUECEDKWGBLCQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


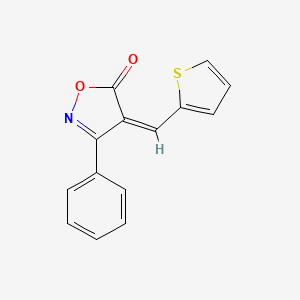
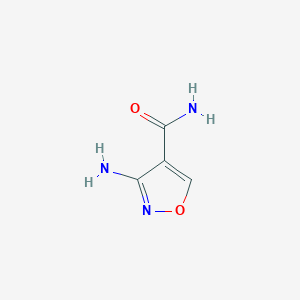
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

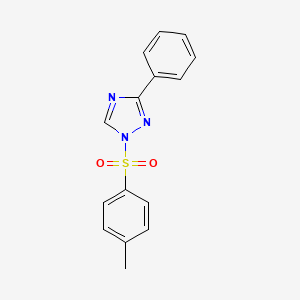
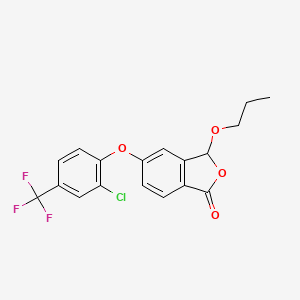

![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
